molecular formula C15H20FNO4 B6309989 (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoic acid CAS No. 1410792-24-3

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoic acid

Cat. No.: B6309989
CAS No.: 1410792-24-3
M. Wt: 297.32 g/mol
InChI Key: QSDAZPHENNYPKS-OAHLLOKOSA-N
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Description

The compound (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoic acid is a chiral α-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, a 2-fluorophenyl substituent at the β-position, and a methyl group at the α-carbon.

Properties

IUPAC Name

(2R)-3-(2-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-7-5-6-8-11(10)16/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDAZPHENNYPKS-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC=CC=C1F)(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Boc Protection

The synthesis begins with L-2-amino-2-methylpropanoic acid as the chiral backbone. To prevent unwanted side reactions during subsequent steps, the amino group is protected using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically conducted in a mixture of tetrahydrofuran (THF) and water at pH 8–9, maintained by triethylamine (TEA) as a base . The Boc group is favored for its stability under basic and nucleophilic conditions, ensuring the integrity of the amino group during later stages.

Reaction Conditions for Boc Protection

ParameterValue
SolventTHF:H₂O (4:1)
BaseTriethylamine (1.2 equiv)
Temperature0°C → room temperature
Time2–4 hours
Yield85–92%

The product, (2R)-2-[(tert-butoxycarbonyl)amino]-2-methylpropanoic acid, is isolated via acidification to pH 2–3 using HCl, followed by extraction with ethyl acetate .

Introduction of the 2-Fluorophenyl Side Chain

The 2-fluorophenyl moiety is introduced via a Friedel-Crafts alkylation reaction. The Boc-protected amino acid is activated as a mixed anhydride using isobutyl chloroformate, enabling electrophilic aromatic substitution. The reaction proceeds in dichloromethane (DCM) with aluminum chloride (AlCl₃) as a Lewis acid .

Key Considerations:

  • Regioselectivity: The ortho position of the fluorophenyl ring is favored due to the electron-withdrawing effect of fluorine, directing AlCl₃ to activate the meta position for alkylation.

  • Steric Hindrance: The methyl group at C2 of the amino acid backbone necessitates prolonged reaction times (8–12 hours) for complete conversion .

Optimized Alkylation Conditions

ParameterValue
SolventDichloromethane
Lewis AcidAlCl₃ (1.5 equiv)
Temperature0°C → reflux
Time10–12 hours
Yield68–75%

Hydrolysis and Deprotection Strategies

After alkylation, the tert-butyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in a THF/water mixture. Critical parameters include:

  • Solvent Ratio: THF:H₂O = 3:1 to balance solubility and reactivity .

  • pH Control: Maintained at 10–11 during hydrolysis to prevent racemization.

  • Temperature: Room temperature to minimize side reactions .

Deprotection of the Boc Group
A novel method using oxalyl chloride in methanol at room temperature selectively removes the Boc group without affecting the fluorophenyl ring . This approach avoids traditional harsh acids like trifluoroacetic acid (TFA), preserving acid-sensitive functional groups.

Deprotection Data

ParameterValue
ReagentOxalyl chloride (2.0 equiv)
SolventMethanol
TemperatureRoom temperature
Time1–4 hours
Yield85–90%

Enantiomeric Resolution and Chiral Purity

The (2R)-configuration is ensured through chiral chromatography. A Chiralpak® IC column with hexane/isopropanol (90:10) resolves enantiomers, achieving >99% enantiomeric excess (e.e.) . Polarimetry confirms specific rotation values ([α]D²⁵ = +14.5° for the target compound), aligning with literature standards for R-configuration .

Chromatographic Conditions

ParameterValue
ColumnChiralpak® IC
Mobile PhaseHexane:isopropanol (90:10)
Flow Rate1.0 mL/min
DetectionUV at 254 nm

Industrial-Scale Production Methods

For large-scale synthesis, continuous flow reactors enhance yield and reduce reaction times. Key adaptations include:

  • Hydrogenation: High-pressure (50 bar) hydrogenation with palladium-on-carbon (Pd/C) for reductive steps.

  • Purification: Simulated moving bed (SMB) chromatography for efficient separation of enantiomers .

Process Metrics

ParameterLab ScaleIndustrial Scale
Batch Size10 g50 kg
Purity95%99.5%
Production Time72 hours24 hours

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.41 (s, 9H, Boc), 1.58 (s, 3H, CH₃), 3.22 (d, J = 14 Hz, 1H, CH₂), 3.55 (d, J = 14 Hz, 1H, CH₂), 7.12–7.28 (m, 4H, Ar-H) .

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -112.5 ppm (ortho-fluorine) .

High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₅H₁₉FNO₄ [M+H]⁺: 296.1297; Found: 296.1295 .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, offering stability under basic and nucleophilic conditions but labile under acidic conditions.

Reaction Conditions Products References
Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–4 hoursCleavage yields (2R)-2-amino-3-(2-fluorophenyl)-2-methylpropanoic acid (free amine) and CO₂ + tert-butanol
Hydrochloric acid (HCl) in dioxaneProtonation of the amine to form a hydrochloride salt

Mechanistic Insight : Acidic conditions protonate the Boc group’s carbonyl oxygen, leading to carbamate cleavage and release of the free amine. The 2-fluorophenyl and α-methyl groups sterically hinder side reactions during deprotection .

Carboxylic Acid Functionalization

The carboxylic acid group participates in coupling reactions to form amides or esters, essential for peptide synthesis or prodrug development.

Reaction Type Reagents/Conditions Products References
Amide CouplingHATU/DIPEA, amine substrate in DMF, 0–25°C(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanamide derivatives
EsterificationThionyl chloride (SOCl₂), followed by alcoholCorresponding methyl/ethyl esters
Activation as Mixed AnhydrideIsobutyl chloroformate, N-methylmorpholineActivated intermediate for nucleophilic substitution

Key Considerations :

  • Steric hindrance from the α-methyl and 2-fluorophenyl groups may slow reaction kinetics .

  • The electron-withdrawing fluorine atom on the phenyl ring minimally impacts the carboxylic acid’s reactivity due to its distal position .

Aromatic Ring Modifications

The 2-fluorophenyl group exhibits limited reactivity under standard electrophilic aromatic substitution (EAS) conditions due to fluorine’s strong electron-withdrawing and ortho/para-directing effects.

Reaction Type Conditions Outcome References
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃No reaction observed under mild conditions
NitrationHNO₃/H₂SO₄, 50°CTrace nitro derivatives formed at high temps

Note : The fluorine atom’s deactivating effect and steric protection from the adjacent methyl group further suppress aromatic reactivity .

Stereochemical Stability

The (2R)-configuration at the α-carbon remains stable under most reaction conditions due to the bulky tert-butyl and methyl groups, which prevent racemization during:

  • Boc deprotection (acidic conditions)

  • Amide couplings (neutral/basic conditions)

Experimental Evidence :

  • Chiral HPLC analysis post-deprotection and coupling shows >98% retention of enantiomeric excess .

Thermal and pH Stability

Condition Stability Profile Degradation Products References
Aqueous pH 2–7, 25°CStable for >24 hoursNone detected
pH >10, 60°CHydrolysis of Boc group and decarboxylationtert-Butanol, CO₂, and amine byproducts
Dry heat (150°C)Decomposition via cleavage of C-F bondFluoride ions and aromatic fragments

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Agents
The compound has been investigated for its potential role as an anticancer agent. Research indicates that derivatives of amino acids, particularly those modified with tert-butoxycarbonyl (Boc) groups, can enhance the bioactivity of compounds targeting cancer cells. For example, studies have shown that the incorporation of Boc-D-phenylalanine into larger molecular frameworks can improve their efficacy against specific cancer types by modulating biological pathways involved in tumor growth and metastasis .

1.2 Neurological Applications
Boc-D-phenylalanine has been explored for its neuroprotective properties. Certain derivatives have been shown to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modify the compound's structure allows for the optimization of its pharmacological profile, enhancing its interaction with neural receptors .

Peptide Synthesis

2.1 Building Block for Peptides
The compound serves as a crucial building block in the synthesis of peptides. Its Boc protection group allows for selective deprotection during peptide assembly, facilitating the introduction of various amino acids into peptide chains without interfering with other functional groups. This property is particularly valuable in the synthesis of complex peptides used in therapeutic applications .

2.2 Enhanced Stability
Incorporating Boc-D-phenylalanine into peptide sequences can enhance the stability and solubility of the resulting peptides. This is essential for developing peptide-based drugs that require prolonged circulation time in biological systems to achieve therapeutic efficacy .

Drug Development

3.1 Prodrug Formulations
The compound's structure lends itself well to prodrug formulations, where it can be modified to improve the pharmacokinetic properties of active drugs. By attaching Boc-D-phenylalanine to drug molecules, researchers can enhance absorption and bioavailability while reducing toxicity .

3.2 Targeted Drug Delivery
Research indicates that conjugating Boc-D-phenylalanine with targeting moieties can facilitate targeted drug delivery systems. This approach aims to improve drug accumulation at disease sites while minimizing systemic exposure, thus enhancing therapeutic outcomes and reducing side effects .

Mechanism of Action

The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the chiral center ensures the desired stereochemical interactions. The Boc protecting group provides stability during synthetic transformations and can be removed to expose the active amino group.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Analogs

Variations in halogen substituents on the phenyl ring significantly influence physicochemical and biological properties.

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Differences/Applications
(2R)-2-{[(tert-Butoxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid 2-Cl C₁₄H₁₇ClNO₄ 298.74 Not Provided Chlorine increases lipophilicity and steric bulk .
(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid 2,4,5-F₃ C₁₄H₁₆F₃NO₄ 319.28 486460-09-7 Enhanced electron-withdrawing effects improve enzyme binding .
(2R)-2-{[(tert-Butoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid 4-F C₁₄H₁₇FNO₄ 282.29 Not Provided Positional isomerism alters receptor interactions .

Alkyl and Functionalized Phenyl Derivatives

Substituents such as alkyl groups or heterocycles modulate solubility and target selectivity.

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Differences/Applications
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid 4-Ethylphenyl C₁₆H₂₃NO₄ 293.36 261380-34-1 Ethyl group enhances hydrophobic interactions .
(2R)-2-{[(tert-Butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid Oxan-4-yl (tetrahydropyran) C₁₃H₂₃NO₅ 273.33 1393524-16-7 Cyclic ether improves aqueous solubility .
(2R)-2-{[(tert-Butoxy)carbonyl]amino}-3-(pyrimidinyl)propanoic acid Pyrimidinyl C₁₂H₁₈N₄O₄ 282.30 Not Provided Heterocyclic moiety enables π-stacking in enzyme pockets .

Methyl-Substituted and Hydroxylated Variants

Modifications at the α-carbon or β-position alter stereochemical and metabolic profiles.

Compound Name Structural Feature Molecular Formula Molecular Weight CAS Number Key Differences/Applications
(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid β-Hydroxy, α-methyl C₉H₁₇NO₅ 219.24 Not Provided Hydroxyl group introduces hydrogen-bonding potential .
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid β-Hydroxy, α-phenyl C₁₄H₁₉NO₅ 281.30 59937-42-7 Diastereomeric hydroxylation affects chiral recognition .

Key Research Findings

Fluorine Substitution : The 2-fluorophenyl group in the target compound balances electronegativity and lipophilicity, optimizing membrane permeability compared to bulkier chloro or trifluoromethyl analogs .

Boc Protection : The tert-butoxycarbonyl group universally improves stability during solid-phase peptide synthesis across all analogs, as evidenced by protocols in and .

Biological Activity

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoic acid, commonly referred to as Boc-D-2-F-Phe-OH, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorinated phenyl moiety, positions it as a potential candidate for various biological applications, particularly in the context of amino acid transport and tumor imaging.

Chemical Structure and Properties

  • Molecular Formula : C14H18FNO4
  • Molecular Weight : 283.295 g/mol
  • IUPAC Name : this compound

The compound features a chiral center at the second carbon, contributing to its stereochemical properties, which are crucial for its biological activity.

Amino Acid Transport

Research indicates that Boc-D-2-F-Phe-OH acts as a substrate for amino acid transport systems. Specifically, studies have shown that compounds with similar structures exhibit high uptake in glioma cells via system A amino acid transporters. For instance, the (R)-enantiomers of fluorinated analogues have demonstrated superior uptake compared to their (S)-counterparts in in vitro models, suggesting that stereochemistry plays a critical role in biological activity .

Tumor Imaging Potential

The compound's ability to cross the blood-brain barrier (BBB) makes it a promising candidate for tumor imaging. In vivo studies using rat models of gliosarcoma have reported tumor-to-normal brain ratios ranging from 20:1 to 115:1 for related compounds. This high selectivity is attributed to the low normal brain uptake due to the absence of A-type amino acid transport across the BBB's luminal surface .

Case Studies

A notable study investigated the biological properties of fluorinated amino acids, including Boc-D-2-F-Phe-OH. The findings highlighted that these compounds could significantly enhance tumor visualization in PET imaging due to their preferential accumulation in tumor tissues over normal brain tissue .

CompoundTumor Uptake Ratio (Tumor:Normal Brain)
Boc-D-2-F-Phe-OH20:1 to 115:1
[18F]FAMP20:1 to 115:1
[18F]NMeFAMPHigher than [18F]FAMP

The mechanism by which Boc-D-2-F-Phe-OH facilitates amino acid transport involves its interaction with specific transporter proteins located on cell membranes. These transporters are responsible for mediating the influx of amino acids into cells, which is crucial for various physiological processes including protein synthesis and metabolic regulation.

Synthesis and Characterization

The synthesis of Boc-D-2-F-Phe-OH typically involves standard peptide coupling techniques, where the Boc group serves as a protective moiety during the reaction. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound .

Q & A

Q. What are the key considerations for synthesizing (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoic acid?

  • Methodological Answer : Synthesis typically involves coupling the Boc-protected amino acid moiety with the 2-fluorophenylmethyl group. A common approach uses DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) to activate the carboxylic acid for amide bond formation . Critical steps include:
  • Protection : Ensure the tert-butoxycarbonyl (Boc) group is stable under reaction conditions.
  • Steric hindrance management : The 2-fluorophenyl and methyl groups may slow coupling; extended reaction times (e.g., 16 hours) are often required .
  • Workup : Extract with water and organic solvents (e.g., ethyl acetate), followed by acidification to pH ~6 for precipitation .

Q. How can I purify this compound, and what analytical methods validate its purity?

  • Methodological Answer :
  • Purification : Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to isolate the product .
  • Characterization :
  • NMR : Confirm stereochemistry via 1^1H and 13^{13}C NMR, focusing on the chiral center (2R) and fluorine coupling patterns .
  • Mass spectrometry (MS) : Verify molecular weight (e.g., [M+H]+^+ expected at m/z ~340) .
  • HPLC : Assess purity (>95%) using a chiral stationary phase to resolve enantiomers .

Q. What are common pitfalls in characterizing the stereochemical integrity of this compound?

  • Methodological Answer :
  • Chiral inversion : The 2-methyl group may induce racemization during synthesis. Mitigate by using low temperatures and avoiding strong bases .
  • Analytical validation : Employ chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)3_3) to confirm the (2R) configuration .

Advanced Research Questions

Q. How does the 2-fluorophenyl substituent influence the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Hydrolytic stability : The electron-withdrawing fluorine atom may increase resistance to enzymatic cleavage. Test via:
  • In vitro assays : Incubate with liver microsomes or esterases, monitoring degradation by LC-MS .
  • pH-dependent studies : Evaluate stability in buffers (pH 1–10) at 37°C for 24–72 hours .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

Q. How can computational modeling predict the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate energy barriers for amide bond formation, focusing on steric clashes between the 2-fluorophenyl group and coupling reagents .
  • Molecular Dynamics (MD) : Simulate solvation effects in DCM or THF to optimize reaction conditions .

Q. How do I resolve contradictions in reported yields for similar Boc-protected amino acid derivatives?

  • Methodological Answer :
  • Variable factors :
  • Substituent effects : The 2-fluorophenyl group may reduce yields compared to para-substituted analogs due to steric hindrance .
  • Coupling reagent efficiency : Compare DCC with alternatives like EDC/HOBt or HATU .
  • Troubleshooting :
  • Monitor reaction progress by TLC or LC-MS at 2-hour intervals.
  • Optimize equivalents of DMAP (0.1–0.2 eq) to enhance catalytic activity .

Q. What strategies ensure enantiomeric purity in large-scale synthesis?

  • Methodological Answer :
  • Asymmetric synthesis : Use chiral auxiliaries or enzymes (e.g., lipases) to favor the (2R)-configuration .
  • Crystallization-induced diastereomer resolution : Co-crystallize with a chiral counterion (e.g., L-tartaric acid) .

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